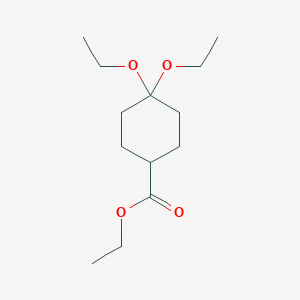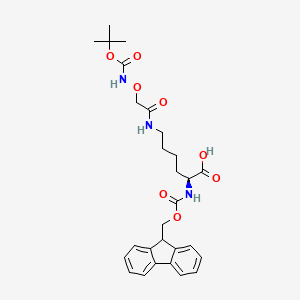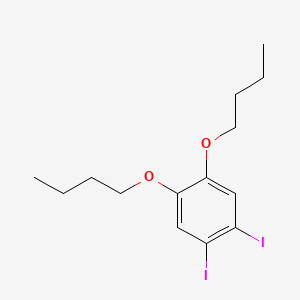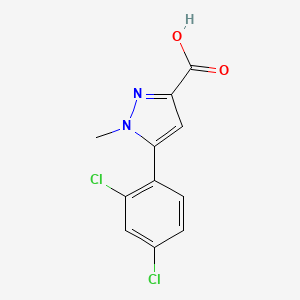
(1-Methylpiperdin-3-yl)methylmagnesium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylpiperdin-3-yl)methylmagnesium chloride is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and useful for forming carbon-carbon bonds. This compound is particularly valuable in the synthesis of various pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions: (1-Methylpiperdin-3-yl)methylmagnesium chloride is typically synthesized by reacting (1-Methylpiperdin-3-yl)methanol with magnesium in the presence of a halogenating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are carefully controlled to ensure high yield and purity. The process often includes steps for purification, such as distillation or crystallization, to remove any impurities.
Types of Reactions:
Nucleophilic Addition: this compound readily undergoes nucleophilic addition reactions with carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.
Substitution Reactions: It can also participate in substitution reactions with alkyl halides to form new carbon-carbon bonds.
Reduction Reactions: In some cases, it can act as a reducing agent, particularly in the reduction of certain functional groups like esters to alcohols.
Common Reagents and Conditions:
Solvents: Anhydrous tetrahydrofuran (THF) or diethyl ether.
Temperature: Typically carried out at low temperatures (0°C to -78°C) to control the reactivity.
Atmosphere: Inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from affecting the reaction.
Major Products:
Alcohols: From nucleophilic addition to carbonyl compounds.
New Carbon-Carbon Bonds: From substitution reactions with alkyl halides.
科学的研究の応用
(1-Methylpiperdin-3-yl)methylmagnesium chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Pharmaceuticals: Used in the synthesis of various drug molecules, particularly those requiring complex carbon skeletons.
Fine Chemicals: Employed in the production of fine chemicals and intermediates for further chemical transformations.
Material Science: Utilized in the preparation of novel materials with specific properties.
Biological Research: Occasionally used in the synthesis of biologically active compounds for research purposes.
作用機序
The primary mechanism of action for (1-Methylpiperdin-3-yl)methylmagnesium chloride involves its role as a nucleophile. The magnesium atom in the compound is highly electropositive, making the carbon atom adjacent to it highly nucleophilic. This nucleophilic carbon can attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds.
類似化合物との比較
Phenylmagnesium bromide: Another Grignard reagent used for similar nucleophilic addition reactions.
Ethylmagnesium bromide: Used for forming carbon-carbon bonds in organic synthesis.
Methylmagnesium chloride: A simpler Grignard reagent with similar reactivity but less steric hindrance.
Uniqueness: (1-Methylpiperdin-3-yl)methylmagnesium chloride is unique due to the presence of the piperidine ring, which can impart additional steric and electronic effects on the reactivity of the compound. This makes it particularly useful in the synthesis of complex molecules where such effects are desirable.
特性
IUPAC Name |
magnesium;3-methanidyl-1-methylpiperidine;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N.ClH.Mg/c1-7-4-3-5-8(2)6-7;;/h7H,1,3-6H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVZFRFUPBGGAK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate](/img/structure/B6334682.png)


![2-(2,3-Difluorophenyl)[1,3]dioxolane](/img/structure/B6334701.png)






